1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone
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Overview
Description
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of aromatic rings, a thia-aza spiro system, and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. The key steps typically include:
Formation of the Spirocyclic Core: This involves cyclization reactions that create the spirocyclic structure.
Functional Group Modifications: Introduction of the methoxyphenyl group and other substituents through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or carboxylic acid derivative.
Scientific Research Applications
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea: Another compound with a methoxyphenyl group and potential biological activity.
1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride: A compound with a similar methoxyphenyl group used in biological assays.
Uniqueness
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-dien-3-yl}ethanone is unique due to its spirocyclic structure, which is less common in organic compounds
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[9-(4-methoxybenzoyl)-6-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone |
InChI |
InChI=1S/C20H19N5O3S/c1-14(26)18-22-25(16-7-5-4-6-8-16)20(29-18)23(2)21-13-24(20)19(27)15-9-11-17(28-3)12-10-15/h4-13H,1-3H3 |
InChI Key |
CSYUBYQKUVESLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)N(N=CN2C(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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